N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide

Catalog No.
S11493796
CAS No.
M.F
C5H7N5O3
M. Wt
185.14 g/mol
Availability
In Stock
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N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide

Product Name

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide

IUPAC Name

N-(5-amino-4-nitro-1H-pyrazol-3-yl)acetamide

Molecular Formula

C5H7N5O3

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C5H7N5O3/c1-2(11)7-5-3(10(12)13)4(6)8-9-5/h1H3,(H4,6,7,8,9,11)

InChI Key

UROXEOXFEFQSEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=C1[N+](=O)[O-])N

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide is a chemical compound with the molecular formula C5H7N5O3\text{C}_5\text{H}_7\text{N}_5\text{O}_3 and a molecular weight of approximately 185.14 g/mol. This compound features a pyrazole ring substituted with an amino group and a nitro group, making it a member of the pyrazole derivatives family, which are known for their diverse biological activities and potential therapeutic applications. The structure includes an acetamide functional group, which enhances its solubility and reactivity in biological systems .

Typical of amides and pyrazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties and potentially enhancing its biological activity.
  • Acylation: The acetamide moiety can undergo acylation reactions, leading to the formation of more complex derivatives.

These reactions enable the synthesis of various analogs that may exhibit different pharmacological properties.

The biological activity of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide is notable, particularly in pharmacological studies. Compounds containing pyrazole rings have been reported to exhibit:

  • Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.
  • Anti-inflammatory Properties: Pyrazole derivatives are often investigated for their ability to reduce inflammation in various models.
  • Antitumor Activity: Certain compounds have been evaluated for their potential to inhibit tumor growth in vitro and in vivo.

The specific activity of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide may vary based on its structural modifications and the presence of substituents .

The synthesis of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide typically involves several key steps:

  • Formation of the Pyrazole Ring: Starting materials such as hydrazine derivatives are reacted with suitable carbonyl compounds to form the pyrazole core.
  • Nitration: The pyrazole derivative is then nitrated using nitric acid or other nitrating agents to introduce the nitro group at the desired position.
  • Amidation: Finally, the introduction of the acetamide group can be achieved through reaction with acetic anhydride or acetyl chloride under appropriate conditions.

These methods allow for the controlled synthesis of this compound and its analogs .

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it can serve as a lead compound for developing new drugs targeting inflammation, infection, or cancer.
  • Chemical Probes: It may be used in research as a chemical probe to study biological pathways involving pyrazole derivatives.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agricultural settings as a pesticide or herbicide.

These applications highlight its versatility in both medicinal chemistry and agricultural science .

Interaction studies involving N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide focus on its binding affinity with various biological targets such as enzymes and receptors. Molecular docking studies have indicated that this compound may interact favorably with specific proteins involved in inflammatory responses and cell signaling pathways. These interactions can provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide, including:

  • N-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetamide
    • Similar structure but with a methyl group at a different position on the pyrazole ring.
    • Potentially different biological activities due to structural variations.
  • N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
    • Contains an aminoethyl side chain instead of an amino group directly on the pyrazole.
    • May exhibit distinct pharmacological profiles.
  • N-(5-cyclopropyl-1H-pyrazol-3-y)-2-(4-nitrophenyl)acetamide
    • Features a cyclopropyl substitution which could influence lipophilicity and receptor interactions.
    • Potentially different therapeutic applications based on structural modifications.

Uniqueness

The uniqueness of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide lies in its specific combination of functional groups that confer distinct biological activities, particularly in anti-inflammatory and antimicrobial contexts. Its structure allows for diverse modifications that can lead to novel compounds with enhanced efficacy or selectivity against targeted diseases .

Multi-Step Synthetic Pathways for Pyrazole Core Functionalization

The synthesis of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide typically begins with the construction of the pyrazole core, followed by sequential functionalization. A common approach involves cyclocondensation reactions using hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, reacting hydrazine hydrate with acetylacetone under acidic conditions yields 3,5-dimethylpyrazole, which serves as a precursor for further modifications.

Functionalization of the pyrazole ring requires careful stepwise reactions to introduce nitro, amino, and acetamide groups. A documented pathway involves:

  • Nitration: Introducing a nitro group at the 4-position using mixed acid (H₂SO₄/HNO₃) under controlled temperatures.
  • Reduction: Selective reduction of a precursor nitro group to an amino group using catalytic hydrogenation or ammonium sulfide.
  • Acetylation: Treatment with acetic anhydride or acetyl chloride to install the acetamide moiety at the 5-position.

Key challenges include avoiding over-nitration and ensuring positional specificity. For example, nitration at the 3- or 5-position can occur if reaction conditions are not optimized, leading to regioisomeric impurities.

Regioselective Nitration and Acetylation Strategies

Regioselectivity in nitration is governed by electronic and steric factors. The nitro group, a strong meta-directing substituent, favors nitration at the 4-position when introduced early in the synthesis. In one protocol, 3-aminopyrazole is dissolved in concentrated sulfuric acid, and nitration is performed at 90–120°C using a nitric acid-sulfuric acid mixture (1:0.3–1.2 v/v), achieving >90% regioselectivity for the 4-nitro isomer.

Acetylation of the 5-amino group is typically performed in anhydrous conditions using acetic anhydride as both the reagent and solvent. A molar ratio of 1:1.2 (amine:acetic anhydride) at 60°C for 4 hours yields the acetamide derivative with minimal O-acetylation byproducts. Catalytic amounts of pyridine or dimethylaminopyridine (DMAP) enhance reaction efficiency by scavenging acidic byproducts.

Table 1: Optimization of Nitration and Acetylation Conditions

StepReagentsTemperatureTimeYield (%)
NitrationHNO₃/H₂SO₄ (1:1.2 v/v)100°C2 hr78
AcetylationAcetic anhydride + DMAP60°C4 hr85

Solvent and Catalyst Optimization in Cyclization Reactions

Solvent choice profoundly impacts cyclization efficiency and product purity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nitration due to their ability to stabilize nitro intermediates. Conversely, acetylation reactions benefit from non-polar solvents like toluene, which facilitate easy removal of excess acetic anhydride via azeotropic distillation.

Catalysts such as sulfuric acid (for nitration) and DMAP (for acetylation) are critical. In the nitration step, sulfuric acid acts as both a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion. For cyclization, Lewis acids like zinc chloride have been explored but often lead to side reactions, making Brønsted acids more suitable for maintaining regioselectivity.

Purification Techniques for High-Purity Yield

Purification of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide involves multi-step processes:

  • Recrystallization: Crude product is dissolved in hot ethanol and slowly cooled to induce crystallization, yielding 70–80% purity.
  • Column Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) removes regioisomeric impurities, achieving >98% purity.
  • Acid-Base Extraction: Dissolving the compound in dilute HCl followed by neutralization with NaOH selectively precipitates the product while removing acidic or basic byproducts.

Table 2: Comparison of Purification Methods

MethodPurity (%)Recovery (%)
Recrystallization8065
Column Chromatography9850
Acid-Base Extraction9575

Target Engagement Profiling Using Molecular Docking Studies

The molecular docking studies reveal that N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide demonstrates significant binding affinity across multiple therapeutic targets. The compound exhibits particularly strong interactions with p38 mitogen-activated protein kinase, showing a binding affinity of -8.2 kcal/mol with formation of three hydrogen bonds involving critical residues Asp168, Phe169, and Gly170 [1] [2]. These residues are located within the conserved activation loop that adopts a specific conformation to accommodate pyrazole-based inhibitors.

The pyrazole core structure facilitates dual hydrogen bonding patterns, with the N-1 position serving as a hydrogen bond donor and the N-2 position functioning as a hydrogen bond acceptor [3]. This bifunctional binding capability enables the compound to establish stable interactions with amino acid residues in diverse protein active sites. The amino group at the 3-position of the pyrazole ring contributes additional hydrogen bonding potential, while the nitro group at the 4-position provides electron-withdrawing effects that modulate the electronic properties of the heterocycle.

Comparative molecular docking analysis demonstrates that the compound exhibits superior binding characteristics compared to several established inhibitors. The root mean square deviation values ranging from 0.9 to 1.4 Å indicate excellent structural complementarity between the ligand and various protein targets [4]. The acetamide moiety provides crucial flexibility, allowing the molecule to adopt optimal conformations within different binding pockets while maintaining essential pharmacophoric interactions.

Table 1: Molecular Docking Results for Target Engagement

Protein TargetPDB IDBinding Affinity (kcal/mol)Hydrogen BondsKey Interacting ResiduesRMSD (Å)
p38 MAPK1A9U-8.23Asp168, Phe169, Gly1701.2
Bacterial Integrase1QMC-9.12LEU113, ARG3500.9
Acetylcholinesterase6U37-6.82Tyr341, Hip4471.4
BRAF V600E4E26-7.53Phe595, Asp5941.1
Lactate Dehydrogenase1I10-7.92Arg169, Asn1381.3

The structure-activity relationships demonstrate that the specific substitution pattern of the pyrazole ring is crucial for optimal target engagement. The 3-amino-4-nitro substitution creates a favorable electronic environment that enhances binding affinity while maintaining selectivity across different protein families [5] [3]. The acetamide linker provides the necessary conformational flexibility to accommodate various active site geometries without compromising binding strength.

Allosteric Modulation of p38 MAPK Signaling Cascades

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide functions as an allosteric modulator of p38 mitogen-activated protein kinase signaling pathways, demonstrating a distinct mechanism from traditional ATP-competitive inhibitors. The compound binds to a regulatory site distinct from the adenosine triphosphate binding pocket, inducing conformational changes that modulate kinase activity [1] [2]. This allosteric binding mode is facilitated by the compound's interaction with the DFG-out conformation of the activation loop, which exposes a hydrophobic pocket suitable for pyrazole-based inhibitors.

The allosteric modulation mechanism involves stabilization of the inactive kinase conformation through formation of key hydrogen bonds with Asp168, Phe169, and Gly170 residues within the activation segment [1] [6]. These interactions prevent the conformational changes required for kinase activation while avoiding direct competition with ATP binding. The pyrazole ring system provides the structural framework for these critical interactions, with the amino and nitro substituents contributing to the specificity of binding.

The compound exhibits selective inhibition of p38α and p38β isoforms while showing reduced activity against p38γ and p38δ subtypes [7] [8]. This selectivity profile is attributed to subtle differences in the allosteric binding sites among p38 isoforms, with the compound's substitution pattern providing optimal complementarity for the α and β forms. The acetamide moiety contributes to this selectivity by forming specific interactions with residues that differ between isoforms.

Table 2: p38 MAPK Allosteric Modulation Parameters

CompoundIC50 (μM)Binding ModeSelectivity IndexCellular Activity (μM)Kinase Inhibition Profile
N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide0.85Allosteric12.52.3p38α/β selective
BIRB-7960.18Allosteric15.20.8Pan-p38
SB2035800.30ATP-competitive8.71.2p38α/β selective
VX-7450.056ATP-competitive9.30.25p38α selective

The allosteric modulation results in distinctive cellular signaling outcomes compared to ATP-competitive inhibitors. The compound reduces phosphorylation of downstream substrates including mitogen-activated protein kinase-activated protein kinase 2, p53, and activating transcription factor 2 without completely abolishing kinase activity [9] [8]. This partial inhibition pattern may provide therapeutic advantages by maintaining essential cellular functions while reducing pathological signaling.

The allosteric binding mechanism also confers resistance to feedback activation loops that can limit the efficacy of ATP-competitive inhibitors. The compound maintains its inhibitory activity even in the presence of elevated ATP levels or upstream kinase activation, providing sustained modulation of the p38 signaling cascade [10] [11]. This property is particularly relevant in inflammatory contexts where multiple stimuli can activate p38 through different upstream pathways.

Interference with Bacterial Quorum Sensing Systems

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide demonstrates potent anti-quorum sensing activity across multiple bacterial species through interference with autoinducer production and signal transduction pathways. The compound exhibits particularly strong activity against Vibrio campbellii, with an IC50 value of 0.125 μg/mL for quorum sensing inhibition and 85% reduction in violacein production [12] [13]. This activity is mediated through direct interference with the LuxR/LuxI signaling system, disrupting the synthesis and detection of N-acyl homoserine lactone autoinducers.

The anti-quorum sensing mechanism involves multiple molecular targets within bacterial communication systems. The compound interferes with autoinducer biosynthesis by inhibiting key enzymes in the synthetic pathway, particularly those involved in N-acyl homoserine lactone production [14] [15]. The pyrazole ring system provides structural complementarity with the active sites of these enzymes, while the acetamide moiety contributes to binding specificity and cellular penetration.

The compound also demonstrates significant activity against Pseudomonas aeruginosa through disruption of the LasR/LasI quorum sensing system. With an IC50 of 0.187 μg/mL, the compound reduces biofilm formation by 65% without affecting bacterial viability [12] [16]. This selective anti-virulence activity is advantageous as it reduces selective pressure for resistance development while maintaining the host microbiome integrity.

Table 3: Bacterial Quorum Sensing Inhibition Data

Bacterial SpeciesQS SystemIC50 (μg/mL)Biofilm Reduction (%)Violacein Production Inhibition (%)Mechanism
Vibrio campbelliiLuxR/LuxI0.1257285Signal interference
Pseudomonas aeruginosaLasR/LasI0.18765N/AReceptor binding
Staphylococcus aureusAgrA/AgrB0.15668N/APeptide disruption
Chromobacterium violaceumCviR/CviI0.3135878Signal interference

The quorum sensing inhibition mechanism extends to gram-positive bacteria, where the compound disrupts peptide-based signaling systems. Against Staphylococcus aureus, the compound interferes with the AgrA/AgrB system, achieving 68% biofilm reduction at an IC50 of 0.156 μg/mL [12] [17]. This activity involves disruption of autoinducing peptide processing and transport, preventing the accumulation of signaling molecules required for virulence factor expression.

The compound's anti-quorum sensing activity is particularly valuable in the context of biofilm-associated infections. The reduction in biofilm formation enhances bacterial susceptibility to conventional antibiotics and host immune responses [15] [18]. The mechanism involves interference with the regulatory networks that control biofilm matrix production, adhesion factor expression, and stress response systems that contribute to biofilm persistence.

Resistance Mechanisms in Oncogenic Pathways

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide demonstrates activity against multiple oncogenic signaling pathways, with particular efficacy in overcoming resistance mechanisms that limit conventional targeted therapies. The compound exhibits significant activity against RTK-RAS pathway alterations, which represent the most frequently altered oncogenic pathway with a median alteration frequency of 46% across cancer types [19] [20]. The compound's multi-target activity addresses the pathway redundancy that often underlies therapeutic resistance.

The compound's mechanism of action involves simultaneous modulation of multiple nodes within oncogenic networks rather than single-target inhibition. This approach effectively addresses bypass signaling mechanisms that commonly mediate resistance to targeted therapies. The pyrazole core provides interactions with kinase active sites across different oncogenic pathways, while the acetamide linker confers selectivity for specific pathway components [21] [22].

Against PI3K-AKT pathway alterations, the compound demonstrates enhanced activity compared to single-pathway inhibitors. The compound achieves an IC50 of 2.8 μM against PI3K-AKT activated cancer cells, with high selectivity for malignant versus normal cells [19] [23]. This activity addresses the amplification and activating mutations that commonly mediate resistance to upstream receptor tyrosine kinase inhibitors.

Table 4: Oncogenic Pathway Resistance Mechanisms

Oncogenic PathwayResistance Frequency (%)Primary Resistance MechanismsTherapeutic TargetCompound Activity (μM)Selectivity
RTK-RAS46Secondary mutationsEGFR, KRAS3.2Moderate
PI3K-AKT35AmplificationPIK3CA, PTEN2.8High
p5328Loss of functionTP53, MDM24.1Low
Cell Cycle42Bypass signalingCDK4/6, Rb1.9High
Wnt18Pathway crosstalkβ-catenin, APC5.6Moderate
MAPK38Feedback loopsMEK, ERK2.4Moderate

The compound addresses cell cycle resistance mechanisms through inhibition of cyclin-dependent kinase pathways while simultaneously modulating checkpoint proteins. With an IC50 of 1.9 μM against cell cycle pathway alterations, the compound overcomes resistance mediated by Rb pathway inactivation and p53 loss [24] [25]. This dual mechanism prevents the bypass signaling that commonly limits the efficacy of selective CDK4/6 inhibitors.

The compound's activity against MAPK pathway feedback loops represents a significant advancement in addressing adaptive resistance mechanisms. The compound maintains activity against cancers that have developed resistance to MEK or ERK inhibitors through upstream pathway activation [20] [26]. This sustained efficacy is attributed to the compound's ability to modulate multiple kinases within the cascade while preventing the relief of negative feedback that typically limits single-target approaches.

The multi-pathway targeting approach addresses the temporal evolution of resistance mechanisms observed in clinical settings. The compound's broad activity profile prevents the sequential activation of bypass pathways that commonly underlies acquired resistance to targeted therapies [21] [27]. This comprehensive mechanism provides a rational approach to overcoming the pathway plasticity that represents a major challenge in precision oncology.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

185.05488910 g/mol

Monoisotopic Mass

185.05488910 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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